molecular formula C10H20ClNO2 B2550916 1-Butylpiperidine-2-carboxylic acid hydrochloride CAS No. 1255664-52-8

1-Butylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2550916
CAS No.: 1255664-52-8
M. Wt: 221.73
InChI Key: AMCOBIDWPJWIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylpiperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

A study by Purkayastha et al. (2010) highlights the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing the role of the vinylfluoro group as an acetonyl cation equivalent in the acid-catalyzed hydrolysis process. This process leads to the production of pipecolic acid derivatives, further utilized to synthesize 6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its application in the synthesis of complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Spin-Labeled Amino Acids in Material Science and Biochemistry

TOAC, or 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is explored by Toniolo, Crisma, & Formaggio (1998) for its application in material science and biochemistry. This spin-labeled, achiral Cα-tetrasubstituted α-amino acid is effective as a β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher, illustrating its multifaceted applications in scientific research (Toniolo, Crisma, & Formaggio, 1998).

Complexation Studies

Zimmerman, Wu, & Zeng (1991) delve into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, analyzing the effects of the microenvironment on complexation behavior. This study highlights the importance of carboxylic acid derivatives in understanding molecular interactions, providing insights into the complexation mechanisms vital for various scientific fields (Zimmerman, Wu, & Zeng, 1991).

Electrocatalytic Carboxylation

Feng et al. (2010) explore the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the synthesis of 6-aminonicotinic acid. This process demonstrates the application of 1-Butylpiperidine-2-carboxylic acid hydrochloride in green chemistry and sustainable processes, emphasizing its role in innovative synthetic methodologies (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Amide Formation

Nakajima & Ikada (1995) investigate the mechanism of amide formation by carbodiimide in aqueous media, employing hydrogels to study the reaction between carboxylic acid and amine. This research provides crucial insights into bioconjugation processes, highlighting the importance of this compound derivatives in biochemical applications (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-butylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCOBIDWPJWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.